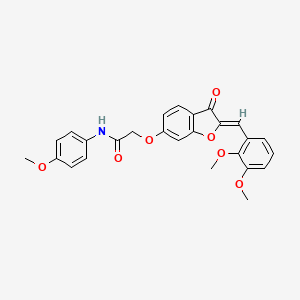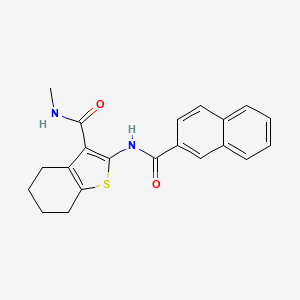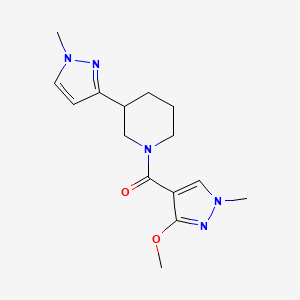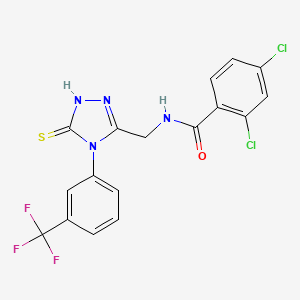
2,4-dichloro-N-((5-thioxo-4-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader class of chemicals that include triazole derivatives known for their varied biological activities and applications in material science. Such compounds are synthesized through various chemical pathways, often involving cyclization reactions and substitutions.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves multi-step reactions starting from readily available precursors. For instance, derivatives of 1,3,4-thiadiazole, a compound with structural similarity to the triazole ring, are synthesized through reactions involving N, N' -disubstituted hydrazinecarbothioamide followed by dehydrosulfurization in a DMF medium, yielding the final product in significant yields (Pavlova et al., 2022).
Molecular Structure Analysis
X-ray diffraction studies and spectral analysis are commonly used to determine the crystal and molecular structure of synthesized compounds. For example, the crystal structure of related compounds reveals monoclinic space group crystallization and stabilization by various hydrogen bonds and π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization and Mannich condensation, leading to a range of derivatives with potential antihypoxic activity. The chemical reactivity is influenced by the substituents on the triazole ring and the conditions under which the reactions are conducted (Vardanyan et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are determined through standard analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for understanding the compound's stability and suitability for further applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, stability under various conditions, and potential biological activities, are assessed through a combination of experimental and computational methods. For instance, molecular docking studies of similar compounds provide insights into their potential as biologically active substances by predicting the binding affinities to specific proteins or enzymes (Pavlova et al., 2022).
科学的研究の応用
Antimicrobial and Antitumor Applications
A study by Limban et al. (2011) on the synthesis and antipathogenic activity of new thiourea derivatives highlights the potential of certain compounds to serve as novel antimicrobial agents with antibiofilm properties, specifically against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). This suggests that compounds with similar chemical structures could be explored for their antimicrobial activities.
Drug-likeness and Microbial Investigation
Pandya et al. (2019) investigated the drug-likeness, in vitro microbial activity, and formation of dihydropyrrolone conjugates of a library of compounds, demonstrating good to moderate activity against bacterial strains (Pandya, Dave, Patel, & Desai, 2019). This research illustrates the potential of structurally complex compounds in contributing to the development of new antimicrobial agents.
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of various chemical structures, such as the study by Facchin et al. (2002), which explored the synthesis, coordination, and reactivity of specific isocyanides (Facchin, Michelin, Mozzon, & Tassan, 2002), can provide insights into the chemical properties and potential applications of similar compounds in catalysis, material science, and as intermediates in organic synthesis.
特性
IUPAC Name |
2,4-dichloro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4OS/c18-10-4-5-12(13(19)7-10)15(27)23-8-14-24-25-16(28)26(14)11-3-1-2-9(6-11)17(20,21)22/h1-7H,8H2,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLVOIDCBUKMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

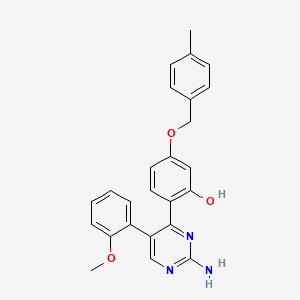
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)
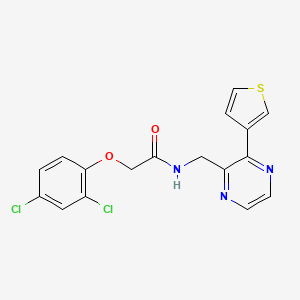
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
